molecular formula C18H14O3 B5717302 Benzhydryl furan-2-carboxylate

Benzhydryl furan-2-carboxylate

Cat. No.: B5717302
M. Wt: 278.3 g/mol
InChI Key: MORGEPRUJKTCEN-UHFFFAOYSA-N
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Description

Benzhydryl furan-2-carboxylate is a synthetic organic compound featuring a furan ring substituted at the 2-position with a carboxylate ester group and a benzhydryl (diphenylmethyl) moiety. These analogs demonstrate diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, often modulated by substituent type and position .

Properties

IUPAC Name

benzhydryl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c19-18(16-12-7-13-20-16)21-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORGEPRUJKTCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzhydryl furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with benzhydrol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Benzhydryl furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzhydryl furan-2-carboxylate has been explored for various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzhydryl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituent(s) Position Key Properties/Activities Reference
Methyl 3-formylbenzofuran-2-carboxylate Formyl (-CHO) 3 Enhanced reactivity for nucleophilic additions; moderate antimicrobial activity
Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate 4-Fluorobenzoyl 5 Electron-withdrawing fluorine enhances stability and bioactivity; used in anticancer research
Ethyl benzofuran-5-carboxylate Ethyl ester 5 Simplified structure with lower steric hindrance; variable activity based on target
Benzhydryl furan-2-carboxylate Benzhydryl (diphenylmethyl) 2 High lipophilicity; potential for improved pharmacokinetics (inferred from analogs)

Key Insights :

  • Electron-withdrawing groups (e.g., fluorine, nitro) increase stability and often enhance bioactivity by modulating electron density .
  • Benzhydryl’s bulkiness may improve binding to hydrophobic pockets in enzymes or receptors, a trait observed in tert-butyl-substituted analogs .

Key Insights :

  • Halogenation (Br, F, I) consistently correlates with enhanced antimicrobial and anticancer effects .
  • Ester groups (e.g., methyl, ethyl) balance solubility and reactivity, whereas bulky groups like benzhydryl may optimize tissue penetration .

Key Insights :

  • Furan carboxylates serve as versatile intermediates in organic synthesis, particularly in cross-coupling and esterification reactions .
  • Benzhydryl’s chirality (if present) could enable applications in asymmetric catalysis, though this requires experimental validation.

Q & A

Q. How can this compound serve as a precursor in heterocyclic compound synthesis?

  • Methodological Answer : Utilize its ester group for nucleophilic acyl substitution (e.g., amidation with amines) or Claisen condensation to form β-keto esters. For cyclization reactions, employ Pd-catalyzed cross-coupling (e.g., Heck reaction) to generate fused furan-benzodiazepine derivatives. Monitor regioselectivity using in situ FTIR .

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